H-Pro-pro-OH hcl

Vue d'ensemble

Description

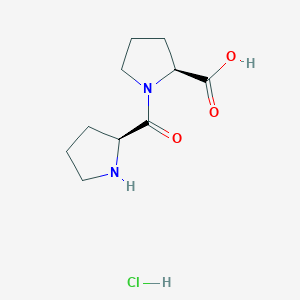

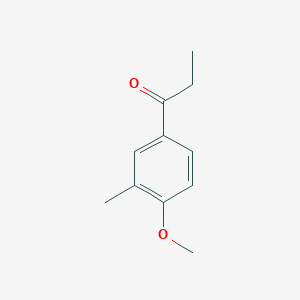

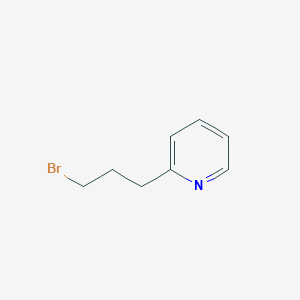

H-Pro-Pro-OH HCl, also known as 1-L-Prolyl-L-proline Hydrochloride, is a synthetic compound with the molecular formula C₁₀H₁₆N₂O₃ · HCl . It has a molecular weight of 248.71 . This compound is used as a building block in the synthesis of various compounds, such as in the synthetic preparation of bis-cystinyl cyclic peptides .

Molecular Structure Analysis

The molecular structure of H-Pro-Pro-OH HCl is represented by the formula C₁₀H₁₆N₂O₃ · HCl . The InChI representation of the molecule isInChI=1S/C10H16N2O3.ClH/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H/t7-,8-;/m0./s1 . The canonical SMILES representation is C1CC(NC1)C(=O)N2CCCC2C(=O)O.Cl . Physical And Chemical Properties Analysis

The physical and chemical properties of H-Pro-Pro-OH HCl include a molecular weight of 248.71 , and a molecular formula of C₁₀H₁₆N₂O₃ · HCl . It should be stored at temperatures below -15°C .Applications De Recherche Scientifique

- H-Pro-Pro-OH HCl is a dipeptide analog of prolylproline, which is involved in enzymatic processes. Researchers use it to study enzyme inhibition mechanisms, especially related to dipeptidyl peptidase IV (DPP IV) . DPP IV plays a role in glucose metabolism and immune regulation, making it a target for drug development.

- As a protected amino acid ester, H-Pro-Pro-OH HCl is valuable in peptide synthesis. It serves as a building block for creating longer peptides or mimicking specific peptide sequences. Researchers use it to explore novel peptide structures and functions .

Enzyme Inhibition Studies

Peptide Chemistry and Synthesis

Safety and Hazards

While specific safety and hazard information for H-Pro-Pro-OH HCl was not found in the search results, general safety measures for handling chemicals should always be followed. This includes avoiding breathing in dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mécanisme D'action

Target of Action

The primary target of H-Pro-pro-OH hcl is Dipeptidyl-Peptidase IV (DPP IV) . DPP IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels .

Mode of Action

H-Pro-pro-OH hcl interacts with its target, DPP IV, by binding to the active site of the enzyme . This interaction can inhibit the activity of DPP IV, preventing it from breaking down incretins. As a result, the level of incretins in the body increases, leading to enhanced glucose control .

Biochemical Pathways

The inhibition of DPP IV by H-Pro-pro-OH hcl affects the incretin pathway . Incretins, such as GLP-1, are released by the intestines in response to food intake and stimulate insulin secretion from the pancreas. By preventing the degradation of incretins, H-Pro-pro-OH hcl enhances the insulin response, leading to better glucose control .

Pharmacokinetics

The compound’s solubility in water suggests that it may be well-absorbed in the body. The ADME (Absorption, Distribution, Metabolism, Elimination) properties of H-Pro-pro-OH hcl and their impact on its bioavailability would need to be studied further for a comprehensive understanding.

Result of Action

The molecular and cellular effects of H-Pro-pro-OH hcl’s action primarily involve enhanced glucose control. By inhibiting DPP IV and increasing incretin levels, H-Pro-pro-OH hcl promotes insulin secretion, which helps lower blood glucose levels .

Action Environment

The action, efficacy, and stability of H-Pro-pro-OH hcl can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it might be affected by the hydration status of the body Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity.

Propriétés

IUPAC Name |

(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3.ClH/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H/t7-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYURMCIKJOWAO-WSZWBAFRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1]Benzothieno[2,3-d]pyrimidine, 2,4-dichloro-](/img/structure/B3153933.png)

![4-Hexylbicyclo[2.2.2]octan-1-OL](/img/structure/B3153961.png)